(R,R)-Ethambutol

Description

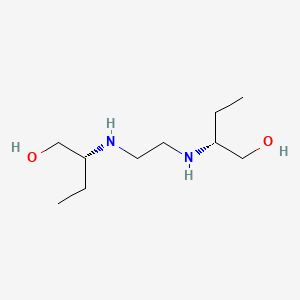

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[2-[[(2R)-1-hydroxybutan-2-yl]amino]ethylamino]butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24N2O2/c1-3-9(7-13)11-5-6-12-10(4-2)8-14/h9-14H,3-8H2,1-2H3/t9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEUTYOVWOVBAKS-NXEZZACHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NCCNC(CC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CO)NCCN[C@H](CC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501028791 | |

| Record name | (-)-Ethambutol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501028791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10054-05-4 | |

| Record name | Ethambutol, (R,R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010054054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Ethambutol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501028791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHAMBUTOL, (R,R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JV86Y0CIVF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Stereochemical Basis for the Biological Inactivity of (R,R)-Ethambutol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological inactivity of the (R,R)-enantiomer of Ethambutol, a cornerstone drug in the treatment of tuberculosis. By examining the stereochemical properties, mechanism of action, and differential interaction with its molecular target, we elucidate the critical role of chirality in the therapeutic efficacy of this essential medication.

Introduction: The Enigma of Ethambutol's Stereoisomers

Ethambutol is a bacteriostatic agent used in combination with other drugs to treat tuberculosis, a disease caused by Mycobacterium tuberculosis. A unique feature of ethambutol is its existence as three stereoisomers: the dextrorotatory ((S,S)-Ethambutol), levorotatory ((R,R)-Ethambutol), and the achiral meso form.[1][2] Crucially, the antitubercular activity resides almost exclusively in the (S,S)-enantiomer, which is reported to be 200 to 500 times more potent than the (R,R)-enantiomer.[1][3] This stark difference in biological activity underscores the importance of stereochemistry in drug design and action. This guide will dissect the molecular underpinnings of this phenomenon.

Quantitative Analysis of Biological Activity

For illustrative purposes, the following table summarizes the expected relative MIC values based on the reported potency differences.

| Stereoisomer | Chemical Name | Relative Potency | Expected MIC Range against M. tuberculosis |

| (S,S)-Ethambutol | (+)-2,2'-(Ethylenediimino)di-1-butanol | High | 1-5 µg/mL[4][5] |

| This compound | (-)-2,2'-(Ethylenediimino)di-1-butanol | Very Low | Significantly higher than (S,S)-Ethambutol |

| meso-Ethambutol | (R,S)-2,2'-(Ethylenediimino)di-1-butanol | Low | Intermediate between (S,S) and (R,R) enantiomers |

Mechanism of Action: Targeting the Mycobacterial Cell Wall

Ethambutol's mechanism of action involves the inhibition of arabinosyltransferases, a family of enzymes essential for the biosynthesis of the mycobacterial cell wall.[2] Specifically, it disrupts the synthesis of two crucial components: arabinogalactan (AG) and lipoarabinomannan (LAM).

Arabinogalactan (AG) is a major structural component of the mycobacterial cell wall, linking the peptidoglycan layer to the outer mycolic acid layer. Lipoarabinomannan (LAM) is a glycolipid that plays a critical role in the interaction between the mycobacterium and the host immune system.

The arabinosyltransferases EmbA, EmbB, and EmbC are the primary targets of ethambutol. These enzymes are responsible for polymerizing arabinose residues to form the arabinan domains of AG and LAM. By inhibiting these enzymes, ethambutol effectively halts the construction of the mycobacterial cell wall, leading to increased permeability and ultimately, bacteriostasis.[2]

The Stereochemical Explanation for Inactivity

The biological inactivity of this compound stems from its inability to effectively bind to the active site of the target arabinosyltransferases. The precise three-dimensional arrangement of the hydroxyl and ethyl groups at the two chiral centers of the (S,S)-enantiomer allows for a specific and high-affinity interaction with the enzyme's binding pocket.

In contrast, the (R,R)-enantiomer, being a mirror image of the active form, possesses a different spatial orientation of these critical functional groups. This altered stereochemistry prevents it from fitting correctly into the active site of the arabinosyltransferases, thus precluding effective inhibition of the enzyme.

Caption: Stereoisomers of Ethambutol.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from established methods for determining the MIC of anti-tuberculosis drugs.

1. Media and Reagents:

- Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase).

- (S,S)-Ethambutol and this compound stock solutions (e.g., 1 mg/mL in sterile distilled water).

- Sterile 96-well microtiter plates.

- Mycobacterium tuberculosis H37Rv (ATCC 27294) or other relevant strains.

2. Inoculum Preparation:

- Grow M. tuberculosis in 7H9 broth to mid-log phase.

- Adjust the turbidity of the culture to match a 0.5 McFarland standard.

- Dilute the adjusted suspension 1:100 in 7H9 broth to achieve a final inoculum of approximately 1 x 10^5 CFU/mL.

3. Assay Procedure:

- Prepare serial twofold dilutions of (S,S)-Ethambutol and this compound in 7H9 broth in the microtiter plates. A typical concentration range for (S,S)-Ethambutol is 0.125 to 64 µg/mL. A much higher range would be needed for this compound.

- Add 100 µL of the diluted bacterial suspension to each well.

- Include a drug-free growth control and a sterile control (broth only).

- Seal the plates and incubate at 37°C for 7-14 days, or until growth is clearly visible in the growth control well.

4. Endpoint Determination:

- The MIC is the lowest drug concentration that shows no visible growth. Growth can be assessed visually or by using a growth indicator such as resazurin.

In Vitro Arabinosyltransferase Assay

This assay measures the inhibitory effect of ethambutol enantiomers on the activity of arabinosyltransferases.

1. Enzyme and Substrate Preparation:

- Enzyme Source: Membrane fractions containing arabinosyltransferases are prepared from Mycobacterium smegmatis or M. tuberculosis.

- Donor Substrate: Radiolabeled decaprenyl-phosphoryl-arabinose (DPA), often [14C]-labeled, serves as the arabinose donor.

- Acceptor Substrate: A synthetic acceptor, such as a di-arabinoside, is used to initiate the arabinan chain.

2. Assay Reaction:

- The reaction mixture typically contains:

- Buffer (e.g., MOPS buffer, pH 7.9)

- MgCl₂

- ATP

- Membrane fraction (enzyme source)

- Radiolabeled DPA

- Acceptor substrate

- Varying concentrations of (S,S)-Ethambutol or this compound.

- The reaction is initiated by the addition of the enzyme and incubated at 37°C for a defined period.

3. Product Detection and Analysis:

- The reaction is stopped, and the products are extracted.

- The radiolabeled product (elongated arabinan chain) is separated from the unreacted substrate by techniques such as thin-layer chromatography (TLC).

- The amount of radioactivity incorporated into the product is quantified using a phosphorimager or liquid scintillation counting.

- The inhibitory activity of the ethambutol enantiomers is determined by comparing the product formation in the presence and absence of the compounds.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of ethambutol and a typical experimental workflow for assessing its activity.

Caption: Mechanism of Action of Ethambutol Stereoisomers.

Caption: Experimental Workflow for MIC Determination.

Conclusion

The profound difference in the biological activity between the (S,S) and (R,R) enantiomers of ethambutol serves as a classic example of the principle of stereospecificity in pharmacology. The inactivity of this compound is a direct consequence of its molecular geometry, which prevents it from effectively binding to and inhibiting its target arabinosyltransferases. This understanding is not only crucial for comprehending the therapeutic action of ethambutol but also provides valuable insights for the rational design and development of new, more potent antimycobacterial agents. The continued investigation into the precise molecular interactions between ethambutol's stereoisomers and their targets will further refine our knowledge and aid in the fight against tuberculosis.

References

- 1. Ethambutol – Chiralpedia [chiralpedia.com]

- 2. Ethambutol - Wikipedia [en.wikipedia.org]

- 3. acgpubs.org [acgpubs.org]

- 4. Ethambutol MICs and MBCs for Mycobacterium avium complex and Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ethambutol MICs and MBCs for Mycobacterium avium complex and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

(R,R)-Ethambutol's Precision Strike: A Technical Guide to the Inhibition of Arabinosyl Transferases

For Immediate Release

[CITY, STATE] – [DATE] – This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the mechanism of action of (R,R)-Ethambutol, a cornerstone drug in the treatment of tuberculosis. The focus of this document is its targeted inhibition of arabinosyl transferases, crucial enzymes in the biosynthesis of the mycobacterial cell wall.

Executive Summary

This compound is a bacteriostatic antimicrobial agent that specifically targets the biosynthesis of the unique and essential mycobacterial cell wall. Its primary mechanism of action is the inhibition of arabinosyl transferases, a family of enzymes responsible for the polymerization of arabinan, a key component of both arabinogalactan (AG) and lipoarabinomannan (LAM). This inhibition disrupts the formation of the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex, a critical structural scaffold of the mycobacterial cell envelope. The compromised cell wall integrity leads to increased permeability and ultimately inhibits bacterial growth. This guide will delve into the molecular details of this interaction, the specific enzymes targeted, the downstream consequences, and the experimental methodologies used to elucidate this mechanism.

The Mycobacterial Cell Wall: A Unique Target

The cell wall of Mycobacterium tuberculosis is a complex and robust structure, essential for the bacterium's survival and virulence. It is composed of a thick peptidoglycan layer covalently linked to a large branched polysaccharide, arabinogalactan, which is further esterified with long-chain mycolic acids, forming the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex.[1] This intricate structure provides a formidable barrier against many antibiotics. Lipoarabinomannan (LAM), another critical lipoglycan, is anchored in the plasma membrane and intercalated within the cell wall, playing a role in host-pathogen interactions.[2] The unique presence and essentiality of arabinan in the mycobacterial cell wall make its biosynthetic pathway an attractive target for antimicrobial therapy.

Mechanism of Action: Inhibition of Arabinosyl Transferases

This compound exerts its bacteriostatic effect by directly inhibiting the arabinosyl transferases encoded by the emb operon, which consists of the genes embC, embA, and embB.[3] These enzymes are integral membrane proteins that catalyze the transfer of arabinofuranosyl residues from the donor molecule, decaprenyl-phosphate-arabinose (DPA), to the growing arabinan chains of AG and LAM.[4]

-

EmbA and EmbB: These two enzymes are known to be involved in the biosynthesis of the arabinogalactan component of the cell wall.[2]

-

EmbC: This enzyme is primarily responsible for the synthesis of the arabinan core of lipoarabinomannan.[2][5]

By binding to these arabinosyl transferases, ethambutol competitively inhibits the binding of the natural substrates, leading to the disruption of arabinan polymerization.[6] This leads to a truncated arabinan structure, preventing the subsequent attachment of mycolic acids to the arabinogalactan and disrupting the assembly of the mAGP complex.[2] The consequence is a more permeable and structurally compromised cell wall.[7]

Recent advances in cryo-electron microscopy (cryo-EM) and X-ray crystallography have provided high-resolution structures of the EmbA-EmbB and EmbC-EmbC complexes, both with and without bound ethambutol.[8] These studies have revealed that ethambutol binds in a pocket at the interface of the transmembrane and periplasmic domains, the same site where the donor and acceptor substrates bind.[9] This structural insight provides a clear molecular basis for its inhibitory action.

Signaling and Biosynthetic Pathway Disruption

The inhibition of arabinosyl transferases by ethambutol directly disrupts the arabinogalactan biosynthesis pathway. The following diagram illustrates the key steps in this pathway and the point of inhibition by ethambutol.

References

- 1. Ethambutol | Anti-tuberculosis | Antibacteria | TargetMol [targetmol.com]

- 2. The Arabinosyltransferase EmbC Is Inhibited by Ethambutol in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. journals.asm.org [journals.asm.org]

- 5. The arabinosyltransferase EmbC is inhibited by ethambutol in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Development of a Quantitative Assay for Mycobacterial Endogenous Arabinase and Ensuing Studies of Arabinase Levels and Arabinan Metabolism in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jwatch.org [jwatch.org]

- 9. researchgate.net [researchgate.net]

The Stereochemical Saga of Ethambutol: A Technical Guide to its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethambutol, a cornerstone in the treatment of tuberculosis, presents a fascinating case study in stereopharmacology. Discovered in 1961, its therapeutic efficacy was quickly found to be exquisitely dependent on its stereochemistry. This technical guide provides an in-depth exploration of the discovery, history, and stereoisomer-specific properties of Ethambutol. It details the experimental protocols for the synthesis, resolution, and biological evaluation of its stereoisomers, presenting quantitative data in structured tables for comparative analysis. Furthermore, this guide employs visualizations to elucidate key experimental workflows and the drug's mechanism of action, offering a comprehensive resource for researchers in medicinal chemistry and drug development.

Discovery and Historical Context

Ethambutol was discovered in 1961 by scientists at the Lederle Laboratories of American Cyanamid.[1][2] This discovery was the result of a systematic screening of synthetic compounds for antitubercular activity.[2] Early investigations into its biological properties revealed a remarkable stereospecificity.[1] The compound possesses two chiral centers, leading to the existence of three stereoisomers: a pair of enantiomers, (+)-(S,S)-Ethambutol and (-)-(R,R)-Ethambutol, and a meso-form, (R,S)-Ethambutol.[3][4]

Initial studies demonstrated that the antitubercular activity resided almost exclusively in the dextrorotatory (+)-(S,S)-enantiomer.[1] This pivotal finding highlighted the importance of chirality in drug action and led to the development of the single-enantiomer drug, which is the form used clinically today. The levorotatory and meso isomers were found to be significantly less active, yet they exhibited comparable levels of the primary dose-limiting toxicity, optic neuritis.[3][4] This disparity in efficacy versus toxicity underscored the critical need for stereochemically pure Ethambutol in clinical practice to maximize the therapeutic window.

Stereoisomers of Ethambutol

Ethambutol, with its two chiral centers, exists as three distinct stereoisomers. The stereochemical relationship and nomenclature are crucial for understanding its structure-activity relationship.

-

(+)-(S,S)-Ethambutol: The dextrorotatory enantiomer, which possesses the potent antitubercular activity.

-

(-)-(R,R)-Ethambutol: The levorotatory enantiomer, which is largely inactive against Mycobacterium tuberculosis.

-

meso-Ethambutol: An achiral diastereomer with an internal plane of symmetry, exhibiting minimal antitubercular activity.

The significant difference in the biological activity of these isomers necessitates their separation and individual evaluation.

Synthesis and Resolution of Ethambutol Stereoisomers

The preparation of stereochemically pure Ethambutol is a critical aspect of its pharmaceutical production. Both asymmetric synthesis and resolution of a racemic mixture are viable strategies.

Asymmetric Synthesis of (+)-(S,S)-Ethambutol

An efficient asymmetric synthesis of (+)-(S,S)-Ethambutol can be achieved starting from a chiral precursor, thereby avoiding a resolution step.

Experimental Protocol: Asymmetric Synthesis from (R)-butane-1,2-diol [5]

This multi-step synthesis yields (+)-(S,S)-Ethambutol with high enantiomeric purity.[5]

-

Protection of the diol: (R)-butane-1,2-diol is reacted with tert-butyldimethylsilyl chloride (TBDMS-Cl) and imidazole in dichloromethane (DCM) to protect one of the hydroxyl groups.

-

Mesylation: The remaining free hydroxyl group is converted to a good leaving group by reaction with methanesulfonyl chloride in the presence of triethylamine (TEA) in DCM.

-

Azide substitution: The mesylate is displaced by an azide group with inversion of configuration using sodium azide in dimethylformamide (DMF).

-

Reduction of the azide: The azide is reduced to a primary amine via hydrogenation using palladium on carbon (Pd/C) as a catalyst in methanol.

-

Dimerization: The resulting chiral amine is dimerized by reaction with oxalyl chloride and pyridine in DCM.

-

Reduction of the diamide: The final reduction of the diamide to the corresponding diamine, (+)-(S,S)-Ethambutol, is achieved using lithium aluminum hydride (LAH) in tetrahydrofuran (THF).[5]

Table 1: Summary of Asymmetric Synthesis of (+)-(S,S)-Ethambutol

| Step | Reagents and Conditions | Product | Yield (%) |

| 1 | (R)-butane-1,2-diol, TBDMS-Cl, Imidazole, DCM, rt, 3h | (R)-1-(tert-butyldimethylsilyloxy)butan-2-ol | 91 |

| 2 | Methane sulfonyl chloride, TEA, DCM, rt, 4h | (R)-1-(tert-butyldimethylsilyloxy)butan-2-yl methanesulfonate | 90 |

| 3 | NaN3, DMF, 60°C, 24h | (S)-2-azido-1-(tert-butyldimethylsilyloxy)butane | 83 |

| 4 | Pd/C, H2, Methanol, rt, 5h | (S)-2-amino-1-(tert-butyldimethylsilyloxy)butane | 93 |

| 5 | Oxalyl chloride, Pyridine, DCM, rt, 8h | N,N'-bis((S)-1-(tert-butyldimethylsilyloxy)butan-2-yl)oxalamide | 91 |

| 6 | LAH, THF, reflux, 24h | (+)-(S,S)-Ethambutol | 92 |

| Overall Yield | ~53 |

Synthesis and Resolution of Racemic Ethambutol and Isolation of the Meso Isomer

A common industrial approach involves the synthesis of a mixture of stereoisomers followed by resolution.

Experimental Protocol: Synthesis of Racemic and Meso-Ethambutol

-

Synthesis of (±)-2-aminobutanol: This precursor is synthesized from 1-nitropropane and formaldehyde.

-

Reaction with 1,2-dichloroethane: A mixture of racemic (dl) and meso-2-aminobutanol is reacted with 1,2-dichloroethane to produce a mixture of the corresponding Ethambutol stereoisomers.

Experimental Protocol: Isolation of meso-Ethambutol by Fractional Crystallization

-

The mixture of Ethambutol bases is dissolved in hot 95% ethanol.

-

Upon cooling, the less soluble meso-Ethambutol preferentially crystallizes.

-

The crystals are collected by filtration. The purity can be assessed by its melting point (132.5-136°C).

Experimental Protocol: Resolution of (±)-Ethambutol using L-(+)-Tartaric Acid

The resolution of the racemic mixture is a classical method to obtain the desired enantiomer.

-

The racemic mixture of 2-aminobutanol is treated with L-(+)-tartaric acid.

-

The diastereomeric salts formed have different solubilities, allowing for their separation by fractional crystallization.

-

The less soluble (+)-2-aminobutanol-L-(+)-tartrate salt is isolated.

-

The pure (+)-2-aminobutanol is then liberated by treatment with a base.

-

Finally, (+)-(S,S)-Ethambutol is synthesized by reacting the resolved (+)-2-aminobutanol with 1,2-dichloroethane.

Caption: Synthetic and resolution pathways for Ethambutol stereoisomers.

Analytical Methodology: Chiral High-Performance Liquid Chromatography (HPLC)

The separation and quantification of Ethambutol stereoisomers are essential for quality control and research purposes. Chiral HPLC is the method of choice for this analysis.

Experimental Protocol: Chiral HPLC Separation of Ethambutol Stereoisomers

This protocol is based on methods for separating chiral diamines and can be optimized for Ethambutol.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Chiral Stationary Phase (CSP): A polysaccharide-based column, such as Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)).

-

Mobile Phase: A mixture of n-hexane, a polar modifier like 2-propanol or ethanol, and a basic additive such as diethylamine (DEA) to improve peak shape. A typical starting composition is n-Hexane/2-Propanol/DEA (80:20:0.1, v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection: UV absorbance at a suitable wavelength (e.g., 210 nm).

-

Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm filter before injection.

Data Analysis: The retention times of the three stereoisomers will differ, allowing for their identification and quantification. The resolution between the peaks should be calculated to ensure adequate separation (Rs > 1.5 is desirable).

Caption: Workflow for the chiral HPLC analysis of Ethambutol stereoisomers.

Biological Activity and Mechanism of Action

The primary mechanism of action of Ethambutol is the inhibition of arabinosyl transferase, an enzyme crucial for the synthesis of arabinogalactan, a key component of the mycobacterial cell wall.[3] This disruption leads to increased cell wall permeability and ultimately inhibits bacterial growth.

Stereospecific Antitubercular Activity

The antitubercular activity of Ethambutol is highly stereospecific.

Table 2: Relative Potency of Ethambutol Stereoisomers against M. tuberculosis

| Stereoisomer | Relative Potency |

| (+)-(S,S)-Ethambutol | ~500-fold more potent than (-)-(R,R)-Ethambutol[3][4] |

| ~12-16-fold more potent than meso-Ethambutol[1] | |

| (-)-(R,R)-Ethambutol | Largely inactive[1] |

| meso-Ethambutol | Minimally active |

In Vitro Susceptibility Testing

The minimum inhibitory concentration (MIC) of each stereoisomer against M. tuberculosis can be determined using various methods.

Experimental Protocol: Resazurin Microtiter Assay (REMA) [6]

-

Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis H37Rv.

-

Drug Dilution: Prepare serial dilutions of each Ethambutol stereoisomer in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plates at 37°C.

-

Resazurin Addition: After a defined incubation period (e.g., 7 days), add resazurin solution to each well.

-

MIC Determination: The MIC is the lowest drug concentration that prevents the color change of resazurin from blue to pink, indicating inhibition of bacterial growth.

In Vivo Efficacy and Toxicity

Animal models are essential for evaluating the in vivo efficacy and toxicity of the Ethambutol stereoisomers.

Experimental Protocol: Mouse Model of Tuberculosis [7]

-

Infection: Infect BALB/c mice with an aerosol of M. tuberculosis.

-

Treatment: After establishing infection, treat groups of mice with different stereoisomers of Ethambutol, administered orally or by another appropriate route.

-

Efficacy Assessment: At various time points, euthanize mice and determine the bacterial load (colony-forming units) in the lungs and spleen.

-

Toxicity Assessment: Monitor the animals for signs of toxicity, including weight loss and behavioral changes.

Stereoisomers and Optic Neuritis

The primary adverse effect of Ethambutol is optic neuritis, which can lead to decreased visual acuity and color blindness.[8] Importantly, all three stereoisomers are reported to be equipotent in causing this toxicity.[3][4]

Experimental Protocol: Animal Model of Ethambutol-Induced Optic Neuropathy [3]

-

Animal Model: Use Wistar rats or a suitable mouse strain.

-

Drug Administration: Administer high doses of each Ethambutol stereoisomer orally for an extended period (e.g., 35 mg/kg/day for 30 days in rats).[3]

-

Assessment of Optic Neuropathy:

-

Histopathology: Examine the optic nerve for signs of damage, such as vacuolation and decreased diameter.[9]

-

Immunohistochemistry: Assess the expression of markers for apoptosis (e.g., caspase-3) and cell survival (e.g., Bcl-2) in the retinal ganglion cells.[3]

-

Functional Assessment: In some models, visual function can be assessed through behavioral tests or electroretinography.

-

Caption: Differential effects of Ethambutol stereoisomers on M. tuberculosis and the optic nerve.

Conclusion

The story of Ethambutol is a compelling example of the profound impact of stereochemistry on drug activity and safety. The discovery of its stereospecific antitubercular action paved the way for the development of a safer and more effective treatment for tuberculosis. This technical guide has provided a detailed overview of the historical context, synthesis, analytical separation, and biological evaluation of Ethambutol's stereoisomers. The experimental protocols and structured data presented herein are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, fostering a deeper understanding of this important therapeutic agent and the principles of stereopharmacology. The continued study of such classic examples can inform the development of future chiral drugs with improved efficacy and safety profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. ENANTIOSELECTIVE DRUG ANALYSIS: PROBLEMS AND RESOLUTIONS | Semantic Scholar [semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. Ethambutol – Chiralpedia [chiralpedia.com]

- 5. [PDF] STUDY OF THE STEREOCHEMISTRY OF ETHAMBUTOL USING CHIRAL LIQUID CHROMATOGRAPHY AND SYNTHESIS | Semantic Scholar [semanticscholar.org]

- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physical and Chemical Properties of (R,R)-Ethambutol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethambutol is a crucial bacteriostatic agent primarily used in the treatment of tuberculosis. It exists as three stereoisomers due to its two chiral centers: the enantiomeric pair (S,S)- and (R,R)-ethambutol, and the achiral meso-form. The antitubercular activity is almost exclusively attributed to the (S,S)-enantiomer, which is reported to be 500 times more potent than the (R,R)-enantiomer and 12 times more potent than the meso-form. However, all three isomers are equipotent in terms of the major side effect, optic neuritis. This guide provides an in-depth overview of the physical and chemical properties of the (R,R)-enantiomer of Ethambutol, a critical aspect for its identification, synthesis, and analysis in pharmaceutical development.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the tables below. It is important to note that while data for the therapeutically active (S,S)-isomer is more abundant, the properties of the (R,R)-enantiomer are presented here with the understanding that enantiomers share identical physical properties, with the exception of the direction of optical rotation.

Table 1: General Chemical Properties of this compound

| Property | Value |

| IUPAC Name | (2R)-2-[[2-[[(2R)-1-hydroxybutan-2-yl]amino]ethyl]amino]butan-1-ol[1][2] |

| Synonyms | (-)-Ethambutol, L-Ethambutol[1][2] |

| Chemical Formula | C₁₀H₂₄N₂O₂[1][2][3] |

| Molecular Weight | 204.31 g/mol [1][2][3][4] |

| CAS Number | 10054-05-4[1][2] |

Table 2: Physicochemical Properties of Ethambutol Isomers

| Property | This compound | (S,S)-Ethambutol | Ethambutol Dihydrochloride ((S,S)-form) |

| Melting Point | Not explicitly found, expected to be identical to (S,S)-Ethambutol. | 87.5-88.8 °C[5][6] | 198.5-200.3 °C[5][6] |

| Boiling Point | Data not readily available | 345 °C (estimate) | Data not readily available |

| Solubility | Soluble in water and chloroform; sparingly soluble in benzene. | Soluble in water, DMSO; sparingly soluble in ethanol; insoluble in acetone, chloroform.[6] | Readily soluble in water. |

| pKa₁ | 6.3 - 6.6 | 6.3 - 6.6 | 6.3 - 6.6 |

| pKa₂ | 9.5 | 9.5 | 9.5 |

| Optical Rotation [α]D²⁵ | -13.7° (c=2 in water) (inferred) | +13.7° (c=2 in water)[6] | +7.6° (c=2 in water)[6] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are standard procedures in analytical and organic chemistry.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[7][8]

-

The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb.[7][8]

-

The assembly is placed in a heating bath (e.g., a Thiele tube with mineral oil or a digital melting point apparatus).[9]

-

The sample is heated slowly and steadily, at a rate of approximately 1-2 °C per minute near the expected melting point.[9]

-

The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has liquefied (T₂) are recorded. The melting point is reported as the range T₁ - T₂. For a pure compound, this range is typically narrow (0.5-1.0 °C).[9]

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Methodology:

-

An excess amount of solid this compound is added to a known volume of the solvent in a sealed flask.[10]

-

The flask is agitated (e.g., using a shaker bath) at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[1][10]

-

After equilibration, the suspension is allowed to settle, and the undissolved solid is separated from the saturated solution by centrifugation and/or filtration through a non-absorbent filter (e.g., PTFE).[10]

-

The concentration of this compound in the clear, saturated filtrate is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10]

-

A calibration curve is constructed using standard solutions of known concentrations to ensure accurate quantification.[10]

-

The solubility is reported in units such as mg/mL or mol/L at the specified temperature.[10]

Optical Rotation Measurement (Polarimetry)

Objective: To measure the specific rotation of this compound.

Methodology:

-

A solution of this compound is prepared by accurately weighing a known mass of the compound and dissolving it in a precise volume of a suitable solvent (e.g., water) in a volumetric flask.[11]

-

A polarimeter is calibrated using a blank solution (the pure solvent).

-

The sample solution is placed in a polarimeter cell of a known path length (in decimeters).[4]

-

Plane-polarized light (typically from a sodium D-line source, 589 nm) is passed through the sample solution.[12]

-

The angle of rotation (α) of the plane of polarized light is measured by the polarimeter.[11]

-

The specific rotation [α] is calculated using the formula: [α] = α / (c × l) where:

-

α is the observed rotation in degrees.

-

c is the concentration in g/mL.

-

l is the path length in decimeters (dm).[11]

-

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constants (pKa) of this compound.

Methodology:

-

A solution of this compound of known concentration is prepared in water or a suitable buffer.[13]

-

A calibrated pH electrode is immersed in the solution, which is continuously stirred.[13]

-

A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added to the sample solution in small, precise increments using a burette.[13]

-

The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.[13]

-

The titration is continued past the equivalence point(s).

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa values correspond to the pH at the half-equivalence points on the titration curve. For a diprotic base like Ethambutol, two pKa values will be determined.[13]

Mechanism of Action and Experimental Workflow

Mechanism of Action: Inhibition of Arabinosyl Transferase

Ethambutol exerts its bacteriostatic effect by inhibiting the enzyme arabinosyl transferase. This enzyme is essential for the polymerization of D-arabinofuranose residues into arabinogalactan, a key component of the mycobacterial cell wall. The disruption of arabinogalactan synthesis prevents the formation of the mycolyl-arabinogalactan-peptidoglycan complex, leading to increased permeability of the cell wall and inhibition of bacterial growth.

Caption: Mechanism of action of Ethambutol.

Experimental Workflow: Synthesis of this compound

The synthesis of enantiomerically pure this compound typically involves the reaction of (R)-2-aminobutanol with 1,2-dichloroethane. A crucial step is the resolution of racemic 2-aminobutanol to obtain the desired (R)-enantiomer.

Caption: General workflow for the synthesis of this compound.

References

- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. pennwest.edu [pennwest.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Ethambutol | 74-55-5 [chemicalbook.com]

- 6. Ethambutol [drugfuture.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. byjus.com [byjus.com]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. benchchem.com [benchchem.com]

- 11. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

The Decisive Role of Chirality in the Therapeutic Efficacy and Toxicity of Ethambutol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethambutol, a cornerstone in the treatment of tuberculosis, presents a classic example of the profound impact of stereochemistry on a drug's pharmacological profile. This technical guide delves into the critical role of chirality in defining the therapeutic and toxicological properties of ethambutol's stereoisomers. We will explore the distinct in vitro activities of the (S,S)-(+)-ethambutol, (R,R)-(-)-ethambutol, and the achiral meso-ethambutol, their differential interactions with the target enzyme arabinosyl transferase, and the implications for drug development. Detailed experimental protocols for the determination of antimycobacterial activity, stereoisomer separation, and toxicological assessment are provided, alongside visualizations of key pathways and workflows.

Introduction: The Stereochemical Landscape of Ethambutol

Ethambutol possesses two chiral centers, giving rise to three stereoisomers: a pair of enantiomers, (S,S)-(+)-ethambutol and (R,R)-(-)-ethambutol, and a meso compound. The spatial arrangement of the atoms at these chiral centers dictates the molecule's interaction with its biological targets, leading to significant differences in their pharmacological effects. The therapeutic utility of ethambutol is almost exclusively attributed to the (S,S)-enantiomer, which exhibits potent activity against Mycobacterium tuberculosis. In stark contrast, the (R,R)-enantiomer and the meso form are considerably less active.[1] Crucially, the primary dose-limiting toxicity of ethambutol, optic neuritis, is associated with all three isomers, with some evidence suggesting they are equipotent in this regard. This stereochemical dichotomy underscores the importance of administering the single, therapeutically active enantiomer to maximize efficacy and minimize adverse effects.

Quantitative Analysis of Stereoisomer Activity

While specific Minimum Inhibitory Concentration (MIC) values for each of the three stereoisomers of ethambutol against Mycobacterium tuberculosis are not consistently reported across publicly available literature, the relative potencies are well-established. The (S,S)-enantiomer is the most potent, followed by the meso-isomer, with the (R,R)-enantiomer being the least active.

| Stereoisomer | Relative Potency vs. (R,R)-isomer | Relative Potency vs. meso-isomer | Primary Pharmacological Effect |

| (S,S)-(+)-Ethambutol | ~500x more potent[1] | ~12x more potent[1] | Antitubercular (Therapeutic) |

| (R,R)-(-)-Ethambutol | Baseline | ~0.024x as potent | Minimal antitubercular activity, Contributes to toxicity |

| meso-Ethambutol | ~41.7x more potent | Baseline | Weak antitubercular activity, Contributes to toxicity |

Mechanism of Action: A Stereoselective Interaction

Ethambutol exerts its bacteriostatic effect by inhibiting the enzyme arabinosyl transferase, which is essential for the biosynthesis of the mycobacterial cell wall. This enzyme catalyzes the polymerization of D-arabinofuranose into arabinan, a key component of the arabinogalactan and lipoarabinomannan structures in the cell wall. The (S,S)-enantiomer of ethambutol effectively binds to and inhibits this enzyme, disrupting cell wall synthesis and leading to increased cell permeability and eventual cell death. The (R,R) and meso isomers exhibit a significantly lower affinity for arabinosyl transferase, which correlates with their reduced antimycobacterial activity.

Caption: Signaling pathway of (S,S)-Ethambutol's mechanism of action.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) using Resazurin Microtiter Assay (REMA)

This protocol outlines a method for determining the MIC of ethambutol stereoisomers against Mycobacterium tuberculosis.

Materials:

-

Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (albumin-dextrose-catalase)

-

Sterile 96-well microtiter plates

-

Resazurin solution (0.02% in sterile distilled water)

-

Mycobacterium tuberculosis H37Rv strain

-

Ethambutol stereoisomers (S,S), (R,R), and meso forms

Procedure:

-

Inoculum Preparation:

-

Grow M. tuberculosis H37Rv in 7H9 broth until it reaches the mid-log phase (OD600 of 0.4-0.6).

-

Adjust the bacterial suspension to a McFarland standard of 1.0 with sterile saline.

-

Dilute the adjusted suspension 1:20 in 7H9 broth to obtain the final inoculum.

-

-

Drug Dilution:

-

Prepare stock solutions of each ethambutol stereoisomer in sterile distilled water.

-

Perform serial two-fold dilutions of each stock solution in 7H9 broth directly in the 96-well plates to achieve a range of final concentrations (e.g., 64 µg/mL to 0.125 µg/mL).

-

-

Inoculation:

-

Add 100 µL of the final bacterial inoculum to each well containing the drug dilutions.

-

Include a drug-free well as a positive control and a well with broth only as a negative control.

-

-

Incubation:

-

Seal the plates and incubate at 37°C for 7 days.

-

-

Resazurin Addition and Reading:

-

After incubation, add 30 µL of the resazurin solution to each well.

-

Incubate the plates for another 24-48 hours.

-

A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.

-

The MIC is defined as the lowest drug concentration that prevents this color change.

-

Caption: Experimental workflow for MIC determination using REMA.

Chiral Separation of Ethambutol Stereoisomers by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the separation of ethambutol stereoisomers.

Instrumentation and Columns:

-

High-Performance Liquid Chromatograph with a UV detector.

-

Chiral stationary phase (CSP) column, such as a polysaccharide-based column (e.g., Chiralcel OD-H) or a protein-based column (e.g., Chiral-AGP).

Mobile Phase (Example):

-

A mixture of hexane, ethanol, and diethylamine (e.g., 80:20:0.1, v/v/v). The exact ratio may need optimization depending on the column used.

Procedure:

-

Sample Preparation:

-

Dissolve a standard mixture of the three ethambutol stereoisomers in the mobile phase.

-

Prepare the unknown sample by dissolving it in the mobile phase and filtering it through a 0.45 µm filter.

-

-

Chromatographic Conditions:

-

Set the column temperature (e.g., 25°C).

-

Set the flow rate (e.g., 1.0 mL/min).

-

Set the UV detection wavelength (e.g., 210 nm).

-

-

Injection and Analysis:

-

Inject a fixed volume of the standard mixture to determine the retention times of each isomer.

-

Inject the prepared sample.

-

Identify and quantify the stereoisomers in the sample by comparing their retention times and peak areas to those of the standards.

-

Assessment of Ethambutol-Induced Optic Neuritis in a Rabbit Model

This protocol describes a method to induce and evaluate ethambutol-induced optic neuropathy in rabbits.

Animals:

-

New Zealand white rabbits.

Procedure:

-

Induction of Optic Neuritis:

-

Administer ethambutol orally to the rabbits at a dose of 100 mg/kg/day for 8 weeks.

-

A control group should receive a placebo.

-

-

Clinical Assessment:

-

Perform weekly ophthalmic examinations, including fundoscopy, to observe any changes in the optic disc.

-

Assess visual acuity using appropriate behavioral tests for rabbits.

-

-

Histopathological Examination:

-

At the end of the study period, euthanize the animals and enucleate the eyes.

-

Fix the optic nerves in 10% formalin.

-

Process the tissues for paraffin embedding and sectioning.

-

Stain the sections with Hematoxylin and Eosin (H&E) and Luxol Fast Blue (for myelin).

-

Examine the sections under a microscope for signs of optic nerve damage, such as demyelination, axonal swelling, and inflammatory cell infiltration.

-

Conclusion

The stereochemistry of ethambutol is a critical determinant of its therapeutic and toxicological properties. The (S,S)-enantiomer is the sole contributor to the drug's potent antitubercular activity, while the (R,R)-enantiomer and the meso form are largely inactive but contribute to the dose-limiting optic neuritis. This clear distinction highlights the importance of using the enantiomerically pure (S,S)-ethambutol in clinical practice to optimize the therapeutic index. The experimental protocols provided in this guide offer a framework for the continued investigation of the stereoselective properties of ethambutol and other chiral drugs, which is essential for the development of safer and more effective therapeutic agents.

References

A Comprehensive Technical Guide to the Spectroscopic Data of (R,R)-Ethambutol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the anti-tuberculosis agent (R,R)-Ethambutol. The information presented herein has been compiled to assist researchers and professionals in drug development and quality control in the identification and characterization of this compound. This document includes tabulated summaries of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols, and a workflow diagram for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for (S,S)-Ethambutol *

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 3.66-3.74 | m | 1H, -CH₂OH | |

| 3.56-3.64 | m | 1H, -CH₂OH | |

| 3.18-3.28 | m | 1H, -CH- | |

| 1.40-1.60 | m | 2H, -CH₂-CH₃ | |

| 1.00 | t | 7.5 | 3H, -CH₃ |

*Data obtained for the (S,S)-enantiomer in CDCl₃ at 300 MHz[1]. The spectrum for the (R,R)-enantiomer in an achiral solvent is expected to be identical. Predicted ¹H NMR data is also available in various solvents like D₂O and CDCl₃[2][3].

Table 2: ¹³C NMR Spectroscopic Data for (S,S)-Ethambutol *

| Chemical Shift (δ) ppm | Assignment |

| 66.0 | -CH₂OH |

| 65.2 | -CH- |

| 26.0 | -CH₂-CH₃ |

| 23.4 | -CH₂- (ethylenediamine bridge) |

| 18.1 | |

| 10.5 | -CH₃ |

| -5.6 |

*Data obtained for the (S,S)-enantiomer in CDCl₃ at 300 MHz[1]. The spectrum for the (R,R)-enantiomer in an achiral solvent is expected to be identical.

Table 3: Infrared (IR) Spectroscopy Data for Ethambutol

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | O-H stretching |

| ~3320 | N-H stretching |

| 3000-2840 | C-H stretching |

| ~1559 | N-H bending |

| ~1400 | C-H₃ bending |

Table 4: Mass Spectrometry (MS) Data for Ethambutol

| Technique | Precursor Ion (m/z) | Major Fragment Ions (m/z) |

| ESI-MS/MS | 205.230 [M+H]⁺ | 116.090 |

| ESI-MS/MS | 205.1911 [M+H]⁺ | 116.1044, 55.0534 |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A Bruker Avance III 400 MHz NMR spectrometer or equivalent.

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Tune and shim the probe for the specific solvent.

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Process the data using an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR.

-

Process the data similarly to the ¹H NMR spectrum.

-

Reference the spectrum to the solvent peak.

-

2.2 Infrared (IR) Spectroscopy

-

Instrumentation: A Perkin-Elmer Fourier Transform Infrared (FT-IR) spectrometer or equivalent, equipped with a KBr press.

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet-forming die.

-

Press the powder under high pressure (several tons) to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of an empty sample holder or a pure KBr pellet and subtract it from the sample spectrum.

-

2.3 Mass Spectrometry (MS)

-

Instrumentation: A liquid chromatography-tandem mass spectrometer (LC-MS/MS) system, such as a TSQ Quantum Discovery Max or an AB Sciex Triple Quad 5500.

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, water).

-

For analysis of biological samples, a protein precipitation extraction is typically performed. Mix the plasma sample with a protein precipitating agent like methanol or acetonitrile, vortex, and centrifuge. The supernatant is then used for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Use a reverse-phase C18 column (e.g., Agilent Eclipse XDB-C18, 4.6 x 150 mm, 5 µm). The mobile phase often consists of a gradient of an aqueous solution with an additive (e.g., 0.1% formic acid or 5 mM ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).

-

Mass Spectrometric Detection:

-

Utilize an electrospray ionization (ESI) source in positive ion mode.

-

Set the mass spectrometer to operate in Selected Reaction Monitoring (SRM) mode for quantitative analysis or full scan mode for qualitative analysis.

-

The precursor ion for Ethambutol ([M+H]⁺) is m/z 205.2.

-

The major product ion for fragmentation is m/z 116.1.

-

Optimize instrumental parameters such as capillary voltage, cone voltage, and collision energy to achieve maximum signal intensity.

-

-

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

Methodological & Application

Application Note: Synthesis and Purification of (R,R)-Ethambutol for Research Applications

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis, purification, and characterization of (R,R)-Ethambutol, the dextrorotatory enantiomer of the antituberculosis drug Ethambutol. While the (S,S)-enantiomer is the therapeutically active agent, the (R,R)-isomer is crucial for research purposes, including toxicological studies, comparative biological assays, and as an analytical standard.[1] The biological activity of Ethambutol is highly stereospecific; the (S,S)-enantiomer is reported to be 200-500 times more potent against Mycobacterium tuberculosis than the (R,R)-enantiomer.[2] Furthermore, the primary dose-limiting side effect, optic neuritis, has been associated with the (R,R)-isomer.[1][3] Therefore, access to high-purity this compound is essential for understanding its specific biological effects. This note details a straightforward synthetic route via the condensation of (R)-2-amino-1-butanol with 1,2-dichloroethane, followed by a robust purification protocol involving crystallization of the dihydrochloride salt.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a nucleophilic substitution reaction. Two molecules of (R)-2-amino-1-butanol are reacted with one molecule of 1,2-dichloroethane. The amino groups of the butanol derivative act as nucleophiles, displacing the chloride leaving groups. The reaction is typically performed at elevated temperatures, and an excess of the amine can be used to drive the reaction to completion and neutralize the hydrochloric acid formed as a byproduct. The resulting free base is then converted to the more stable dihydrochloride salt for purification and storage.[4][5]

Caption: Synthetic scheme for this compound Dihydrochloride.

Experimental Protocols

Synthesis of this compound Free Base

This protocol is adapted from established methods for Ethambutol synthesis.[4][5]

Materials:

-

(R)-2-amino-1-butanol (Purity ≥98%)

-

1,2-Dichloroethane (Anhydrous)

-

Sodium Hydroxide (pellets)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

Procedure:

-

To a round-bottom flask, add (R)-2-amino-1-butanol (2.2 equivalents) and 1,2-dichloroethane (1.0 equivalent). Note: A molar ratio of approximately 4:1 of amine to dichloroethane can also be used, where the excess amine acts as the solvent and acid scavenger.

-

Heat the reaction mixture to 80°C. The temperature will exothermally rise. Maintain the temperature at approximately 110-130°C for 2-4 hours with continuous stirring.[4][5]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (1,2-dichloroethane) is consumed.

-

After completion, cool the mixture to approximately 90-95°C.

-

Slowly add sodium hydroxide pellets (2.1 equivalents) to neutralize the hydrochloride salt formed and to liberate the free base. Maintain the temperature around 110°C for an additional hour to ensure complete reaction.[4]

-

Cool the reaction mixture to room temperature. The crude product, containing this compound free base and sodium chloride, is obtained.

Purification via Dihydrochloride Salt Crystallization

Materials:

-

Crude this compound product from step 2.1

-

Absolute Ethanol

-

Hydrochloric Acid (concentrated or as a solution in ethanol)

-

Beaker, filtration apparatus (Büchner funnel), and vacuum flask

Procedure:

-

Dissolve the crude product in absolute ethanol at an elevated temperature (e.g., 70-75°C).[5]

-

Filter the hot solution to remove the insoluble sodium chloride byproduct.

-

Cool the filtrate to approximately 30°C.

-

Slowly add an ethanolic solution of hydrochloric acid dropwise while stirring. Monitor the pH and adjust to a final pH of 3.0-3.5 to ensure complete protonation of the diamine.[5]

-

A white precipitate of this compound dihydrochloride will form.

-

Cool the suspension to 5-10°C in an ice bath to maximize crystal formation.[5]

-

Collect the white crystalline solid by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold absolute ethanol to remove any soluble impurities.

-

Dry the purified this compound dihydrochloride product in a vacuum oven at 50-60°C to a constant weight.

Characterization and Quality Control

The identity, purity, and stereochemical integrity of the final product must be confirmed using appropriate analytical techniques.

Caption: Workflow for the purification and analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be used to determine chemical purity.

-

Column: C18, 5 µm particle size.

-

Mobile Phase: A gradient of methanol and water with an acidic modifier like trifluoroacetic acid (TFA) is often suitable.[6]

-

Detection: UV at approximately 210-220 nm.[7]

Chiral HPLC

This is critical to confirm the enantiomeric purity and ensure the absence of the (S,S) and meso isomers.

-

Column: A chiral stationary phase (CSP) is required, such as a Pirkle-type column (e.g., N-3,5-dinitrobenzoyl-D-phenylglycine).[8]

-

Mobile Phase: Typically a non-polar solvent system like hexane/isopropanol.

-

Detection: UV detection.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure of the synthesized compound.[6]

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the compound (M+H⁺ for the free base).[6]

Data Summary

The following tables summarize expected outcomes and analytical parameters for the synthesis of this compound dihydrochloride.

Table 1: Reaction and Product Specifications

| Parameter | Expected Value | Reference |

|---|---|---|

| Yield | 70-85% | [5] |

| Appearance | White crystalline powder | General |

| Melting Point | 199-204°C | [5] |

| Molecular Formula | C₁₀H₂₄N₂O₂ · 2HCl | - |

| Molecular Weight | 277.23 g/mol | - |

Table 2: Quality Control Parameters

| Analysis Method | Parameter | Specification | Reference |

|---|---|---|---|

| HPLC | Chemical Purity | ≥ 99.0% | [5] |

| Chiral HPLC | Enantiomeric Purity ((R,R) isomer) | ≥ 99% | [9] |

| Chiral HPLC | (S,S)-isomer content | ≤ 0.5% | - |

| Chiral HPLC | meso-isomer content | ≤ 0.5% | - |

| Residue on Ignition | Ash Content | ≤ 0.1% | [10] |

| Impurity | 2-amino-1-butanol | ≤ 1.0% |[11] |

References

- 1. Ethambutol – Chiralpedia [chiralpedia.com]

- 2. acgpubs.org [acgpubs.org]

- 3. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 4. US3944618A - Synthesis of ethambutol - Google Patents [patents.google.com]

- 5. CN108218724B - Method for synthesizing ethambutol hydrochloride - Google Patents [patents.google.com]

- 6. Synthesis and Antimycobacterial Assays of Some New Ethambutol Analogs [mdpi.com]

- 7. Determination of assay for Ethambutol in Ethambutol Hydrochloride Tablets by RP-HPLC – Experiment Journal [experimentjournal.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. CN103772214A - Methods for preparing ethambutol and ethambutol hydrochloride - Google Patents [patents.google.com]

- 11. A novel, green and affordable semi-quantitative limit test for 2-aminobutanol impurity in ethambutol hydrochloride bulk and tablets [pharmacia.pensoft.net]

Application Notes and Protocols for the Isolation of (R,R)-Ethambutol from a Racemic Mixture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethambutol is an essential medication primarily used in the treatment of tuberculosis. It possesses two chiral centers, leading to the existence of three stereoisomers: (S,S)-ethambutol, (R,R)-ethambutol, and the achiral meso-form.[1][2] The antitubercular activity of ethambutol is highly stereospecific, with the (S,S)-enantiomer being the most potent isomer.[1][2][3] The (S,S)-isomer is reported to be 200-500 times more active than the (R,R)-enantiomer.[2][3] While all three isomers exhibit comparable toxicity, including the potential for optic neuritis, the significantly higher therapeutic efficacy of the (S,S)-enantiomer provides a superior risk/benefit ratio in clinical applications.[1][2] Consequently, pharmaceutical synthesis focuses on producing the enantiomerically pure (S,S)-ethambutol.

This document outlines a protocol for the chiral resolution of racemic ethambutol to isolate the (R,R)-enantiomer. The most common method for such a separation is through the formation of diastereomeric salts, a technique that exploits the different physical properties of diastereomers to enable their separation.[4][5][6] The protocol detailed below focuses on the resolution of the key precursor, racemic 2-aminobutanol, followed by its conversion to this compound.

Principle of Chiral Resolution via Diastereomeric Salt Formation

The fundamental principle behind this resolution method is the reaction of a racemic mixture (containing two enantiomers, R and S) with an enantiomerically pure chiral resolving agent (e.g., (+)-tartaric acid). This reaction forms a mixture of two diastereomeric salts: (R)-base·(+)-acid and (S)-base·(+)-acid. Unlike enantiomers, diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.[4][5][6] One diastereomeric salt will preferentially crystallize from a suitable solvent, leaving the other dissolved in the mother liquor. After separation, the resolving agent is removed from each diastereomer to yield the isolated, enantiomerically pure substances.

Experimental Protocol: Isolation of this compound

This protocol is divided into two main stages:

-

Chiral Resolution of (±)-2-Aminobutanol: Separation of the racemic precursor into its (R) and (S) enantiomers.

-

Synthesis of this compound: Reaction of the isolated (R)-2-aminobutanol with 1,2-dichloroethane.

Stage 1: Chiral Resolution of (±)-2-Aminobutanol

This stage utilizes (+)-tartaric acid as the chiral resolving agent. The (S)-(+)-2-aminobutanol forms a less soluble diastereomeric salt with (+)-tartaric acid, which precipitates from the solution. The (R)-(-)-2-aminobutanol remains in the filtrate as the more soluble diastereomeric salt.

Materials and Reagents:

-

(±)-2-Aminobutanol (racemic mixture)

-

(+)-Tartaric acid (enantiomerically pure)

-

Methanol

-

Diethyl ether

-

Sodium hydroxide (NaOH) solution (e.g., 5 M)

-

Dichloromethane (DCM) or other suitable organic solvent for extraction

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Formation of Diastereomeric Salts:

-

Dissolve one molar equivalent of racemic (±)-2-aminobutanol in methanol.

-

In a separate flask, dissolve 0.5 molar equivalents of (+)-tartaric acid in a minimal amount of warm methanol. Note: Using a substoichiometric amount of the resolving agent can improve the purity of the first crop of crystals.

-

Slowly add the tartaric acid solution to the 2-aminobutanol solution with constant stirring.

-

Allow the mixture to cool to room temperature, then chill in an ice bath to promote crystallization. The salt of (S)-(+)-2-aminobutanol-(+)-tartrate will precipitate.

-

-

Separation of Diastereomers:

-

Filter the crystalline precipitate using a Buchner funnel. This solid is the (S)-2-aminobutanol-(+)-tartrate salt.

-

Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.

-

Crucially, retain the filtrate (mother liquor), as it contains the desired (R)-2-aminobutanol-(+)-tartrate salt.

-

-

Isolation of (R)-(-)-2-Aminobutanol from the Filtrate:

-

Take the filtrate and reduce the volume by rotary evaporation.

-

Add an excess of a non-polar solvent like diethyl ether to precipitate the remaining diastereomeric salt (a mixture enriched in the (R)-enantiomer salt).

-

Collect the precipitate by filtration.

-

Dissolve this solid in water and basify the solution with a sodium hydroxide solution to a pH > 11. This will break the salt and liberate the free amine.

-

Extract the aqueous solution multiple times with dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield crude (R)-(-)-2-aminobutanol.

-

-

Purification:

-

The crude (R)-(-)-2-aminobutanol can be purified further by distillation under reduced pressure.

-

Stage 2: Synthesis of this compound

This stage involves the N-alkylation of the resolved (R)-(-)-2-aminobutanol.

Materials and Reagents:

-

(R)-(-)-2-Aminobutanol

-

1,2-Dichloroethane

-

Sodium hydroxide (optional, as a base)

Procedure:

-

Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser, combine two molar equivalents of (R)-(-)-2-aminobutanol with one molar equivalent of 1,2-dichloroethane. The excess aminobutanol acts as both a reactant and a base to neutralize the HCl formed during the reaction.

-

Heat the reaction mixture to reflux (the temperature will be around 110-120°C) with stirring.[7]

-

-

Reaction Monitoring and Work-up:

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the excess (R)-(-)-2-aminobutanol by vacuum distillation.[7]

-

-

Isolation and Purification of this compound:

-

The residue is crude this compound.

-

Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

-

For conversion to the hydrochloride salt, dissolve the free base in ethanol and carefully add a solution of HCl in ethanol.[8] The this compound dihydrochloride will precipitate and can be collected by filtration.

-

Data Presentation

The following table summarizes typical quantitative data for a chiral resolution and subsequent synthesis. Values are based on literature for the analogous (S,S)-ethambutol synthesis and are representative.[7]

| Parameter | (S)-2-Aminobutanol Intermediate | (R)-2-Aminobutanol Intermediate | This compound Final Product |

| Yield | ~40-45% (after 1st crystallization) | ~35-40% (from mother liquor) | ~80-90% (from R-intermediate) |

| Enantiomeric Excess (ee%) | >98% | >95% (may require recrystallization) | >98% |

| Specific Rotation [α]D | +9.8° (neat) | -9.8° (neat) | -13.7° (c=2.0, H₂O) |

| Melting Point (°C) | N/A (liquid at RT) | N/A (liquid at RT) | 87-89°C (free base) |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the isolation of this compound.

Logical Relationship of Stereoisomers

Caption: Relationship of stereoisomers during resolution.

References

- 1. Ethambutol – Chiralpedia [chiralpedia.com]

- 2. Ethambutol - Wikipedia [en.wikipedia.org]

- 3. acgpubs.org [acgpubs.org]

- 4. Chiral resolution - Wikipedia [en.wikipedia.org]

- 5. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]

- 6. jackwestin.com [jackwestin.com]

- 7. RU2712231C1 - Method for producing ethambutol - Google Patents [patents.google.com]

- 8. CN108218724B - Method for synthesizing ethambutol hydrochloride - Google Patents [patents.google.com]

Application Notes and Protocols for (R,R)-Ethambutol in Mycobacterial Cell Wall Synthesis Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing (R,R)-Ethambutol, a primary antitubercular agent, in various assays to study and target the mycobacterial cell wall. Detailed protocols for key experiments are provided to facilitate research and development of new antimycobacterial agents.

Introduction

This compound is a bacteriostatic antimicrobial drug prescribed for the treatment of tuberculosis. Its primary mechanism of action is the inhibition of arabinosyltransferases, enzymes crucial for the synthesis of the mycobacterial cell wall.[1] Specifically, this compound disrupts the polymerization of arabinan, a key component of both arabinogalactan (AG) and lipoarabinomannan (LAM).[2][3][4] This interference with cell wall biosynthesis leads to increased cell wall permeability and ultimately inhibits mycobacterial growth.[5][6][7]

The stereoisomer (S,S)-Ethambutol is significantly more toxic and less active than the (R,R)-isomer, making the latter the clinically relevant form. These application notes will focus exclusively on the use of this compound in relevant in vitro assays.

Mechanism of Action: Inhibition of Arabinosyltransferases

This compound targets three key membrane-embedded arabinosyltransferases: EmbA, EmbB, and EmbC. These enzymes are responsible for transferring arabinose residues from the donor decaprenyl-phosphate-arabinose (DPA) to assemble the arabinan domains of AG and LAM. Inhibition of these enzymes blocks the formation of the mycolyl-arabinogalactan-peptidoglycan complex, a critical structural component of the mycobacterial cell envelope.

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of this compound against various mycobacterial species.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound

| Mycobacterial Species | Assay Method | Medium | MIC Range (µg/mL) | Reference(s) |

| Mycobacterium tuberculosis | Resazurin Microtiter Assay (REMA) | 7H9 Broth | 0.5 - 4.0 | [8] |

| Mycobacterium tuberculosis | Agar Dilution | 7H10/7H11 Agar | 1.0 - 10.0 | |

| Mycobacterium avium | Resazurin Microtiter Assay (REMA) | 7H9 Broth | 1.25 - 10.0 | |

| Mycobacterium avium | Broth Dilution (Radiometric) | 7H12 Broth | 2.0 - 8.0 | [9] |

| Mycobacterium avium | Agar Dilution | 7H11 Agar | 8.0 - >32.0 | [9] |

Table 2: Effect of this compound on Mycobacterial Cell Wall Permeability

| Mycobacterial Species | Assay | Efflux Pump Inhibitor (EPI) | Observation | Reference(s) |

| Mycobacterium smegmatis | Ethidium Bromide (EtBr) Uptake | Verapamil | Increased EtBr accumulation in LfrA knockout mutant | [1] |

| Mycobacterium vaccae | Drug Synergy | - | Increased susceptibility to erythromycin and rifampicin | [5][6] |

| Mycobacterium smegmatis | Fluorescence Recovery After Photobleaching (FRAP) | - | Increased mycomembrane fluidity | [10] |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Resazurin Microtiter Assay (REMA)

This protocol describes a colorimetric method for determining the MIC of this compound against mycobacteria.

Materials:

-

96-well microtiter plates

-

This compound stock solution

-

Middlebrook 7H9 broth supplemented with OADC or ADC

-

Mycobacterial culture in mid-log phase

-

McFarland turbidity standard No. 1

-

Resazurin sodium salt solution (0.02% w/v in sterile water)

-

Sterile microplate seals

-

Incubator at 37°C

Procedure:

-

Drug Dilution: Prepare serial twofold dilutions of this compound in 7H9 broth directly in the 96-well plate. The final volume in each well should be 100 µL. A typical concentration range is 0.125 to 64 µg/mL.

-

Inoculum Preparation: Adjust the turbidity of a fresh mycobacterial culture to match the McFarland No. 1 standard. Dilute this suspension 1:20 in 7H9 broth.

-

Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the drug dilutions. The final volume in each well will be 200 µL.

-

Controls: Include a drug-free well as a growth control and an uninoculated well as a sterility control.

-

Incubation: Seal the plate and incubate at 37°C for 7 days.

-

Resazurin Addition: After the initial incubation, add 30 µL of the resazurin solution to each well.

-

Final Incubation: Re-seal the plate and incubate at 37°C for an additional 24 to 48 hours.

-

Result Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is the lowest concentration of this compound that prevents this color change.[11]

Protocol 2: Whole-Cell Permeability Assay using Ethidium Bromide (EtBr) Uptake

This assay measures the effect of this compound on the permeability of the mycobacterial cell wall by monitoring the influx of the fluorescent dye ethidium bromide.

Materials:

-

Mycobacterial culture in mid-log phase

-

Phosphate-buffered saline (PBS), pH 7.4

-

Glucose

-

This compound solution

-

Ethidium bromide (EtBr) stock solution

-

96-well black microtiter plates with clear bottoms

-

Fluorometric microplate reader

Procedure:

-

Cell Preparation: Harvest mid-log phase mycobacterial cells by centrifugation. Wash the pellet with PBS and resuspend in PBS containing 0.4% glucose to an OD₆₀₀ of 0.4.

-

Assay Setup: Aliquot 100 µL of the cell suspension into the wells of a 96-well black plate.

-

Treatment: Add this compound to the desired final concentrations. Include an untreated control.

-

EtBr Addition: Add EtBr to a final concentration of 1-2 µg/mL to all wells.

-

Fluorescence Monitoring: Immediately place the plate in a pre-warmed (37°C) fluorometer and measure the fluorescence intensity (e.g., excitation at 520 nm and emission at 610 nm) at regular intervals for 60-90 minutes.

-

Data Analysis: Plot fluorescence intensity versus time. An increased rate of fluorescence increase in the this compound-treated wells compared to the control indicates increased cell wall permeability.[12]

Protocol 3: Lipoarabinomannan (LAM) Extraction and Analysis by ELISA

This protocol outlines the extraction of LAM from mycobacterial cells and its subsequent quantification using an enzyme-linked immunosorbent assay (ELISA).

Materials:

-

Mycobacterial cell pellet

-

Phenol

-

Chloroform-methanol (2:1)

-

96-well ELISA plates

-

Anti-LAM monoclonal antibodies (e.g., CS-35)

-

Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG)

-

Substrate for the enzyme (e.g., TMB)

-

Stop solution (e.g., 2N H₂SO₄)

-

Plate reader

Procedure:

Part A: LAM Extraction

-

Cell Lysis: Resuspend the mycobacterial cell pellet in water and subject it to probe sonication or bead beating to lyse the cells.

-

Phenol Extraction: Add an equal volume of 90% phenol to the cell lysate and heat at 70°C for 1 hour with stirring.

-